molecular formula C24H25N5O3S B2679399 N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242857-36-8

N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2679399
CAS RN: 1242857-36-8
M. Wt: 463.56
InChI Key: KCCOSXYKPKACBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The cyclohexyl group in the compound likely adopts a chair conformation . The oxadiazole and thienopyrimidinone rings are aromatic and planar. The overall conformation of the molecule could be influenced by steric interactions and the need to maintain aromaticity in the heterocyclic rings.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

One area of research focuses on the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones via the Michael reaction, demonstrating the versatility of cyclohexylidene derivatives in producing a range of cyclic compounds with potential biological activity (Dyachenko, Dyachenko, & Chernega, 2004). Additionally, research on the reaction of N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride has led to new cyclization products, expanding the toolkit for synthesizing N-heterocyclic compounds with potential pharmacological applications (Okuda, Ide, Uramaru, & Hirota, 2015).

Biological Applications and Antimicrobial Activity

The synthesis and evaluation of new compounds derived from thieno[d]pyrimidines have been reported, indicating a broad interest in exploring these derivatives for their biological activities, including antimicrobial properties (El Azab & Elkanzi, 2014). Similarly, a study on pyrimidinone and oxazinone derivatives fused with thiophene rings identified antimicrobial agents, underscoring the potential of these compounds in developing new therapeutic agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Pharmacological Potential

Research into heterocycles incorporating the antipyrine moiety, including those related to the chemical structure , has contributed to the understanding of antimicrobial activity, highlighting the role of synthetic chemistry in advancing pharmacology (Bondock, Rabie, Etman, & Fadda, 2008). Another study explored the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, indicating the significant anticancer activity in vitro and in vivo, which suggests the therapeutic potential of pyrimidine derivatives (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

properties

IUPAC Name

N-cyclohexyl-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-7-6-8-16(11-14)21-27-22(32-28-21)20-15(2)19-23(33-20)25-13-29(24(19)31)12-18(30)26-17-9-4-3-5-10-17/h6-8,11,13,17H,3-5,9-10,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCOSXYKPKACBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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